2-allyl-2H-indazole
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Overview
Description
2-Allyl-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of an allyl group at the 2-position of the indazole ring makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Base-Catalyzed Benzyl C–H Deprotonation and Cyclization
- This method involves the base-catalyzed deprotonation of benzyl C–H bonds followed by cyclization to form 2-allyl-2H-indazoles. The reaction proceeds efficiently under mild conditions and yields good results .
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Transition Metal-Catalyzed Reactions
- Transition metal catalysts such as copper and silver can be used to facilitate the formation of 2-allyl-2H-indazoles. These reactions often involve the formation of C–N and N–N bonds and can be carried out under solvent-free conditions .
Industrial Production Methods
Industrial production of 2-allyl-2H-indazole typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. Transition metal-catalyzed reactions are preferred for their high efficiency and minimal byproduct formation.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- 2-Allyl-2H-indazole can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
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Reduction
- Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
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Substitution
- The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as ketones or aldehydes.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Scientific Research Applications
2-Allyl-2H-indazole has a wide range of applications in scientific research:
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Chemistry
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Employed in the development of new synthetic methodologies.
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Biology
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Medicine
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Industry
- Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-allyl-2H-indazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, indazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation .
Comparison with Similar Compounds
Similar Compounds
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1H-Indazole
- Similar in structure but lacks the allyl group at the 2-position.
- Exhibits different chemical and biological properties.
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2H-Indazole
- The parent compound without the allyl group.
- Used as a reference compound in comparative studies.
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2-Aryl-2H-Indazole
- Contains an aryl group instead of an allyl group.
- Shows different reactivity and applications .
Uniqueness
2-Allyl-2H-indazole is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H10N2 |
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Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-prop-2-enylindazole |
InChI |
InChI=1S/C10H10N2/c1-2-7-12-8-9-5-3-4-6-10(9)11-12/h2-6,8H,1,7H2 |
InChI Key |
BSVASBJAQXNZGO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C=C2C=CC=CC2=N1 |
Origin of Product |
United States |
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